8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 200.64 g/mol. This compound is a fluorinated derivative of dihydronaphthalenone, which plays a significant role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of a fluorine atom at the 8-position of the naphthalene ring enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug design .
The compound can be synthesized through electrophilic fluorination methods, primarily involving 3,4-dihydronaphthalen-2(1H)-one as the starting material. Key reagents for this transformation include Selectfluor and N-fluorobenzenesulfonimide (NFSI), typically conducted under inert conditions to minimize side reactions .
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride is classified as a fluorinated organic compound. It belongs to the category of naphthalenones, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
The synthesis of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride generally involves the following steps:
The reaction mechanism involves the formation of an electrophilic species that attacks the naphthalene substrate, leading to the substitution of a hydrogen atom with a fluorine atom. The final product is then purified through recrystallization or chromatography techniques to achieve high yield and purity.
The molecular structure of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride can be represented by its canonical SMILES notation: C1CC2=C(CC1=O)C(=CC=C2)F.Cl
. The structure features:
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.
The physical properties of 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 200.64 g/mol |
IUPAC Name | 8-fluoro-3,4-dihydro-1H-naphthalen-2-one; hydrochloride |
InChI Key | UTRRGAAZZTXWIP-UHFFFAOYSA-N |
These properties indicate that this compound has unique characteristics due to its fluorination, which enhances stability and lipophilicity compared to non-fluorinated counterparts .
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one hydrochloride has diverse applications in scientific research:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4